

The Shifting Landscape of Bisphenols: A Comparative Review of Hormonal Activities

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Compound of Interest

Compound Name: *2,2'-Ethylenedioxydiphenol*

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As concerns over the endocrine-disrupting properties of Bisphenol A (BPA) have led to its gradual phase-out in consumer products, a new generation of bisphenol analogues has emerged. However, the assumption that "BPA-free" equates to safety is increasingly being challenged by scientific evidence. This guide provides a comprehensive literature review of the hormonal activities of various bisphenol analogues, offering a comparative analysis of their estrogenic, anti-androgenic, and thyroid-disrupting effects to inform researchers, scientists, and drug development professionals.

This review synthesizes experimental data from numerous in vitro and in vivo studies, presenting a clear comparison of the potencies and mechanisms of action of these compounds. The data reveals that many BPA alternatives are not inert and possess hormonal activities comparable to or, in some cases, even greater than BPA itself. This underscores the critical need for thorough toxicological evaluation of BPA substitutes to avoid "regrettable substitutions."

Estrogenic Activity of Bisphenol Analogues

The estrogenic activity of bisphenol analogues is primarily mediated through their interaction with estrogen receptors alpha (ER α) and beta (ER β). Upon binding, these compounds can mimic the effects of the natural hormone 17 β -estradiol (E2), leading to the activation or inhibition of estrogen-responsive genes and subsequent physiological effects. The comparative estrogenic potency of various bisphenol analogues is often evaluated using in vitro assays

such as cell proliferation assays (e.g., in MCF-7 breast cancer cells), reporter gene assays, and competitive binding assays.

A study comparing the estrogenic activity of BPA and six of its analogues in three human breast cancer cell lines found that all tested bisphenols exhibited estrogenic activity.[\[1\]](#) Notably, Bisphenol AF (BPAF), Bisphenol B (BPB), and Bisphenol Z (BPZ) were found to be more potent than BPA in mimicking estrogen.[\[1\]\[2\]](#) Another comparative study of 19 bisphenol-related compounds also demonstrated significant estrogenic activity for several analogues, with Tetrachlorobisphenol A (TCBPA) showing the highest activity.[\[3\]](#) The estrogenic potencies of various bisphenol analogues relative to BPA are summarized in the table below.

| Bisphenol Analogue | Relative Estrogenic Potency (BPA = 1) | Test System | Reference |
|--------------------------------|---------------------------------------|--------------------------------|------------------------|
| Bisphenol S (BPS) | 0.01 - 0.90 | Various in vitro assays | [4] |
| Bisphenol F (BPF) | 0.10 - 4.83 | Various in vitro assays | [4] |
| Bisphenol AF (BPAF) | More potent than BPA | Human breast cancer cell lines | [1][2] |
| Bisphenol B (BPB) | More potent than BPA | Human breast cancer cell lines | [1][2] |
| Bisphenol Z (BPZ) | More potent than BPA | Human breast cancer cell lines | [1][2] |
| Tetrachlorobisphenol A (TCBPA) | More potent than BPA | MCF-7 cells | [3] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically $[^3\text{H}]\text{-17}\beta\text{-estradiol}$, for binding to the estrogen receptor.

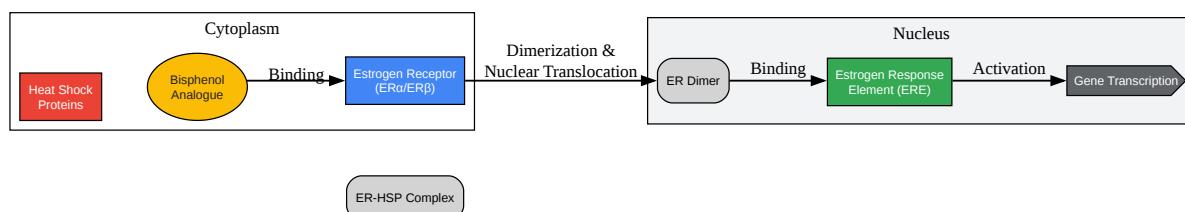
Materials:

- Purified recombinant human ER α or ER β protein.

- Radioligand: [³H]-17 β -estradiol.
- Test compounds (bisphenol analogues).
- Assay buffer (e.g., Tris-HCl with protease inhibitors).
- 96-well plates.
- Scintillation counter.

Procedure:

- A fixed concentration of ER α or ER β protein is added to the wells of a 96-well plate.
- Increasing concentrations of the unlabeled test compound or a reference compound (unlabeled 17 β -estradiol) are added to the wells.
- A fixed concentration of [³H]-17 β -estradiol is then added to all wells.
- The plate is incubated to allow the binding to reach equilibrium.
- Unbound radioligand is separated from the receptor-bound radioligand.
- The amount of bound radioactivity is measured using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.



[Click to download full resolution via product page](#)**Figure 1.** Estrogenic signaling pathway of bisphenol analogues.

Anti-Androgenic Activity of Bisphenol Analogues

Several bisphenol analogues have been shown to act as antagonists to the androgen receptor (AR), thereby inhibiting the action of endogenous androgens like testosterone and dihydrotestosterone (DHT). This anti-androgenic activity can have significant implications for male reproductive health. The potency of these compounds is typically assessed using *in vitro* reporter gene assays in cell lines that express the human androgen receptor.

Studies have shown that while most bisphenols do not exhibit androgenic (agonist) activity, many demonstrate significant anti-androgenic (antagonist) effects.^[5] Bisphenol B (BPB) has been identified as a potent AR antagonist, with activity comparable to BPA.^[5] A comparative study of 22 bisphenol-like chemicals found that with the exception of BPS, TCBPA, and benzylparaben, the same bisphenols that induced estrogenic activity were also androgen receptor antagonists.^[6] The half-maximal inhibitory concentration (IC₅₀) values for the anti-androgenic activity of several bisphenol analogues are presented below.

| Bisphenol Analogue | Anti-Androgenic Activity (IC ₅₀ , μ M) | Test System | Reference |
|---------------------|-------------------------------------------------------|--------------------|-----------|
| Bisphenol A (BPA) | ~1.0 - 2.0 | MDA-kb2 cells | [6] |
| Bisphenol F (BPF) | ~10.8 | AR-EcoScreen cells | [1] |
| Bisphenol S (BPS) | ~42 - 43.3 | AR-EcoScreen cells | [1] |
| Bisphenol B (BPB) | Potent antagonist | Various | [5] |
| Bisphenol AF (BPAF) | ~1.0 - 2.0 | CV-1 cells | [7] |
| Bisphenol Z (BPZ) | Potent antagonist | Various | [8] |

Experimental Protocol: Androgen Receptor Reporter Gene Assay

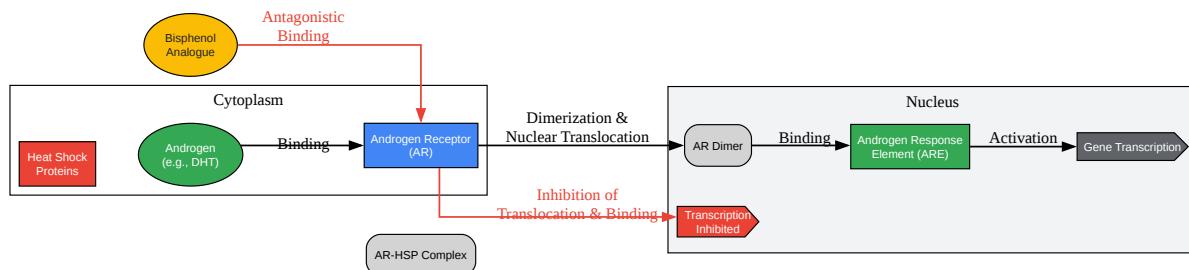
This assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the androgen receptor.

Materials:

- A suitable mammalian cell line (e.g., MDA-kb2, which endogenously expresses AR, or a cell line transiently transfected with an AR expression vector).
- A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
- Test compounds (bisphenol analogues).
- An androgen agonist (e.g., dihydrotestosterone, DHT) for antagonist assays.
- Cell culture medium and reagents.
- Luminometer.

Procedure:

- Cells are seeded in a 96-well plate.
- For agonist testing, cells are treated with various concentrations of the test compound.
- For antagonist testing, cells are co-treated with a fixed concentration of an androgen agonist (e.g., DHT) and various concentrations of the test compound.
- The cells are incubated to allow for receptor activation and reporter gene expression.
- Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
- The concentration of the test compound that produces 50% of the maximal response (EC50) for agonists or inhibits the agonist response by 50% (IC50) for antagonists is calculated.



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Figure 2. Anti-androgenic signaling pathway of bisphenol analogues.

Thyroid Hormone System Disruption by Bisphenol Analogues

Emerging evidence suggests that some bisphenol analogues can interfere with the thyroid hormone system. They can act as antagonists to thyroid hormone receptors (TRs), disrupting the normal function of thyroid hormones which are crucial for metabolism, growth, and development. The T-Screen assay, which measures the proliferation of a rat pituitary tumor cell line (GH3) in response to thyroid hormones, is a common *in vitro* method to assess thyroid-disrupting activity.

Several studies have indicated that BPA and some of its analogues can act as antagonists to the thyroid hormone receptor β (TR β).^[7] Tetrabromobisphenol S (TBBPS) and tetrabromobisphenol A (TBBPA) have been shown to have potent antagonistic activity towards TR β .^[5] A study investigating the effects of ten bisphenol analogues on the thyroid endocrine system using GH3 cells found that all tested BPs significantly increased cell proliferation, suggesting thyroid hormone agonistic effects.^[9] However, at longer exposure times, several BPs, including BPA, BPAF, BPB, BPF, BPS, and BPZ, showed a potentiating effect on T3-

induced cell proliferation, indicating potential antagonistic effects depending on the dose and exposure duration.[\[9\]](#)

| Bisphenol Analogue | Thyroid Hormone Receptor Activity | Test System | Reference |
|-------------------------------|-----------------------------------|------------------------------------|---------------------|
| Bisphenol A (BPA) | Antagonist (TR β) | Various | [7] |
| Bisphenol S (BPS) | Agonist/Antagonist | GH3 cells | [9] |
| Bisphenol F (BPF) | Agonist/Antagonist | GH3 cells | [9] |
| Tetrabromobisphenol A (TBBPA) | Potent Antagonist (TR β) | Recombinant two-hybrid yeast assay | [5] |
| Tetrabromobisphenol S (TBBPS) | Potent Antagonist (TR β) | Recombinant two-hybrid yeast assay | [5] |

Experimental Protocol: T-Screen Assay

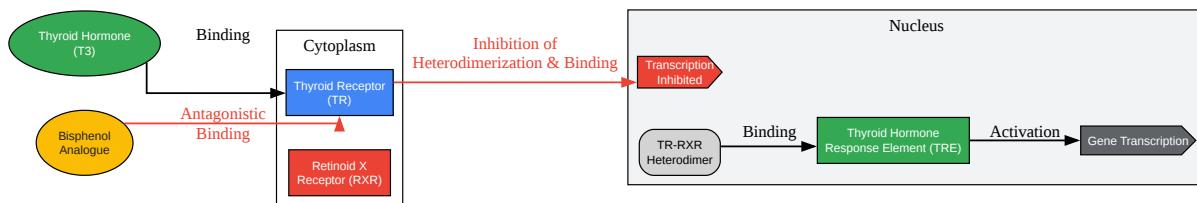
This assay assesses the potential of a chemical to interfere with thyroid hormone-dependent cell proliferation.

Materials:

- GH3 rat pituitary tumor cell line.
- Cell culture medium (serum-free for the assay).
- Triiodothyronine (T3) as a positive control.
- Test compounds (bisphenol analogues).
- 96-well plates.
- Cell proliferation assay reagent (e.g., MTT, WST-1).
- Plate reader.

Procedure:

- GH3 cells are seeded in a 96-well plate in serum-containing medium and allowed to attach.
- The medium is then replaced with serum-free medium to arrest cell growth.
- For agonist testing, cells are treated with various concentrations of the test compound.
- For antagonist testing, cells are co-treated with a fixed concentration of T3 (that induces submaximal proliferation) and various concentrations of the test compound.
- The plates are incubated for a defined period (e.g., 48-96 hours).
- Cell proliferation is measured using a suitable colorimetric or fluorometric assay.
- The effect of the test compound on cell proliferation is compared to the control and T3-treated wells.



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Figure 3. Thyroid hormone disruption pathway by bisphenol analogues.

Conclusion

The available scientific literature clearly indicates that many bisphenol analogues, introduced as safer alternatives to BPA, are themselves hormonally active. They can exert estrogenic, anti-androgenic, and thyroid-disrupting effects, often with potencies comparable to or exceeding that of BPA. This comparative review highlights the necessity of a more rigorous and

comprehensive toxicological assessment of these substitutes before their widespread use in consumer products. For researchers and professionals in drug development, this information is crucial for understanding the potential off-target effects of compounds with similar chemical structures and for the development of safer alternatives. The continued investigation into the mechanisms of action and the potential for additive or synergistic effects of these compounds is essential for protecting public health.

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